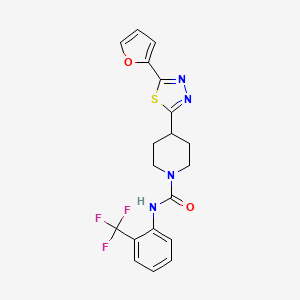
4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H17F3N4O2S and its molecular weight is 422.43. The purity is usually 95%.
BenchChem offers high-quality 4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Research on azole derivatives, including compounds structurally related to 4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide, has demonstrated antimicrobial activities. For example, the synthesis and evaluation of azole derivatives starting from furan-2-carbohydrazide have shown activity against microorganisms. These compounds were characterized by various spectroscopic methods and displayed promising antimicrobial properties against tested bacteria and fungi (Başoğlu et al., 2013).
Neuroinflammation Imaging
A PET radiotracer specific for the macrophage colony-stimulating factor 1 receptor (CSF1R), closely related to the chemical structure , has been developed for imaging reactive microglia and disease-associated microglia contributing to neuroinflammation in vivo. This compound shows potential for studying neuroinflammatory conditions, including traumatic brain injury and neurodegenerative diseases such as Alzheimer's and Parkinson's (Horti et al., 2019).
Neurodegenerative Disease Research
The development of radioligands for PET imaging of CSF1R highlights the role of neuroinflammation in neurodegenerative diseases. A study on 5-cyano-N-(4-(4-(2-[18F]fluoroethyl)piperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([18F]1) for PET imaging of CSF1R demonstrated its potential for imaging neuroinflammation, an emerging target in neurodegenerative disease research (Lee et al., 2022).
Spectroscopic Study of Organic Ligands
Furan ring-containing organic ligands, such as ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, have been synthesized and analyzed for their antimicrobial activity and chelating properties. These studies provide insights into the potential applications of such compounds in medicinal chemistry and materials science (Patel, 2020).
Adenosine A2A Receptor Inverse Agonists
Piperazine- and piperidine-containing thiazolo[5,4-d]pyrimidine derivatives, including those with furan-2-yl groups, have been explored as potent and selective human A2A adenosine receptor (AR) antagonists/inverse agonists. These compounds hold promise for treating neurodegenerative disorders and are a testament to the therapeutic potential of furan-2-yl compounds in neuroscience (Varano et al., 2020).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been known to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
It’s worth noting that many heterocyclic compounds, including imidazole derivatives, often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds, such as imidazole derivatives, have been reported to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and various infectious diseases .
Pharmacokinetics
Many heterocyclic compounds, including imidazole derivatives, are known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Similar compounds, such as imidazole derivatives, have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
It’s worth noting that the biological activity of many heterocyclic compounds, including imidazole derivatives, can be influenced by factors such as ph, temperature, and the presence of other substances .
Propiedades
IUPAC Name |
4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O2S/c20-19(21,22)13-4-1-2-5-14(13)23-18(27)26-9-7-12(8-10-26)16-24-25-17(29-16)15-6-3-11-28-15/h1-6,11-12H,7-10H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMXBRXWAZPCLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

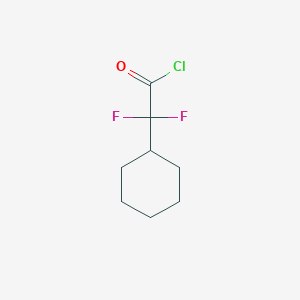
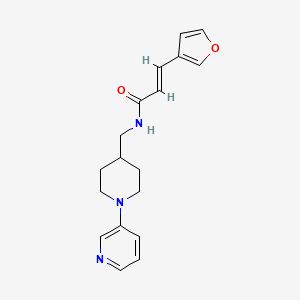
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2772461.png)
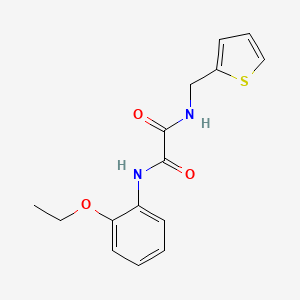

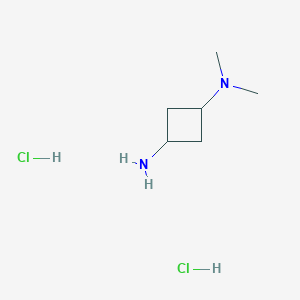
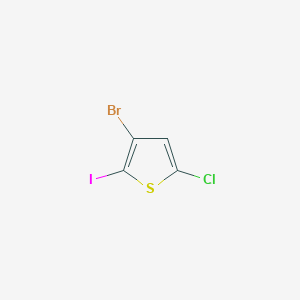

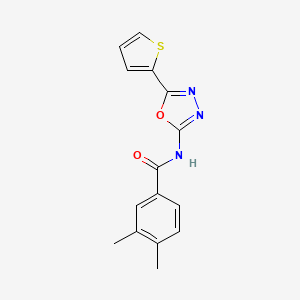

![3-(2,4-dichlorophenyl)-1-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2772472.png)
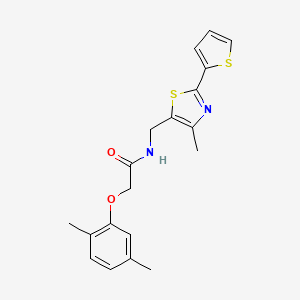

![cyclopropyl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2772475.png)